1-Cyano-2,3-bis(hydroxymethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2,3-bis(hydroxymethyl)guanidine is a compound that belongs to the guanidine family Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 1-Cyano-2,3-bis(hydroxymethyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with formaldehyde and an amine under mild conditions. This method provides a straightforward route to the desired compound with good yields . Industrial production methods often involve the use of catalytic amounts of scandium (III) triflate in water, which allows for the efficient guanylation of various amines .
Analyse Chemischer Reaktionen
1-Cyano-2,3-bis(hydroxymethyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2,3-bis(hydroxymethyl)guanidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Cyano-2,3-bis(hydroxymethyl)guanidine involves its ability to form hydrogen bonds and interact with molecular targets. The compound’s high basicity allows it to be protonated, forming the guanidinium cation, which can interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their interaction with amino acids and nucleic acid bases.
Vergleich Mit ähnlichen Verbindungen
1-Cyano-2,3-bis(hydroxymethyl)guanidine can be compared with other guanidine derivatives, such as:
2-Aminoimidazolines: These compounds have a five-membered ring structure and are known for their application in organocatalysis.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are present in many natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are also found in natural products and have unique biological activities.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications and interactions in various fields.
Eigenschaften
CAS-Nummer |
40074-04-2 |
---|---|
Molekularformel |
C4H8N4O2 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
1-cyano-2,3-bis(hydroxymethyl)guanidine |
InChI |
InChI=1S/C4H8N4O2/c5-1-6-4(7-2-9)8-3-10/h9-10H,2-3H2,(H2,6,7,8) |
InChI-Schlüssel |
IPGBSGQYXVGOAA-UHFFFAOYSA-N |
Isomerische SMILES |
C(N/C(=N\CO)/NC#N)O |
Kanonische SMILES |
C(NC(=NCO)NC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.